1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGPAMRRAPEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031441 | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-41-6 | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Derivatization and Analogue Synthesis of 1 4 Ethoxyphenyl Pyrrolidine 2,5 Dione
Strategic Design Principles for Structural Modification and Library Generation
The design of analogues of 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is guided by established medicinal chemistry principles to explore the structure-activity relationship (SAR). The pyrrolidine (B122466) ring is a particularly valuable scaffold in drug discovery for several reasons. Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic systems. nih.govunipa.it Furthermore, the stereochemistry of substituents on the sp³-hybridized carbon atoms can be precisely controlled, which is crucial as different stereoisomers can exhibit vastly different biological profiles due to specific interactions with enantioselective protein targets. nih.govunipa.it
Key strategic design principles include:
Structure-Activity Relationship (SAR) Analysis : This involves systematically altering different parts of the lead compound—the N-aryl ring, the ethoxy substituent, and the succinimide (B58015) core—to determine which structural features are essential for a desired activity. For instance, studies on similar pyrrolidine-2,5-dione series have shown that anticonvulsant activity is strongly influenced by the nature of substituents at the 3-position of the pyrrolidine ring. nih.gov
Isosteric and Bioisosteric Replacement : The ethoxy group on the phenyl ring can be replaced with other groups of similar size, shape, or electronic character (e.g., methoxy (B1213986), methyl, chloro) to probe the importance of its steric and electronic properties.
Scaffold Hopping and Privileged Structures : The pyrrolidine-2,5-dione core itself is considered a "privileged structure," as it is capable of binding to multiple biological targets. Modifications often involve retaining this core while diversifying the peripheral substituents to generate libraries of analogues for screening.
Library Generation : To efficiently explore the SAR, combinatorial and parallel synthesis techniques are often employed. Multicomponent reactions (MCRs) are highly efficient for creating diverse libraries of pyrrolidine derivatives by combining three or more starting materials in a single step. tandfonline.com A common synthetic route for N-aryl succinimides involves the condensation of succinic anhydride with a primary aromatic amine, a reaction that can be adapted for parallel synthesis to generate a library of analogues with diverse phenyl ring substitutions. researchgate.netijcps.orgresearchgate.net
Synthesis of Analogues Through Modifications of the Phenyl Ring
The N-phenyl moiety is a primary target for structural modification to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability.
The electronic nature and size of substituents on the phenyl ring can significantly impact the molecule's interaction with biological targets. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced to systematically probe these effects.
The synthesis of N-aryl succinimide analogues is typically achieved by reacting various substituted anilines with succinic anhydride. ijcps.orgresearchgate.net This straightforward approach allows for the introduction of a wide range of functional groups onto the phenyl ring. For example, anilines containing methoxy, chloro, fluoro, trifluoromethyl, or nitro groups can be used to study electronic effects.
Theoretical and experimental studies on N-arylmaleimides, which are structurally related to N-aryl succinimides, have shown that the electronic properties of the aromatic substituent influence the chemical stability and reactivity of the imide ring system. researchgate.net Derivatives with electron-withdrawing groups often exhibit different biological activity profiles compared to those with electron-donating groups. researchgate.net Steric effects are explored by introducing bulky groups, such as tert-butyl or trityl groups, which can influence the molecule's conformation and ability to fit into a binding pocket. nih.gov
A theoretical study on 1-phenylpyrrolidine-2,5-diones highlighted that specific structural features, including the nature and position of benzene ring substituents, are essential for antifungal effects. researchgate.net
Table 1: Examples of Phenyl Ring Substitutions on the N-Aryl Pyrrolidine-2,5-dione Scaffold
| Substituent (at para-position) | Electronic Effect | Potential Impact |
| -OCH₃ | Electron-donating | May increase electron density in the ring, potentially affecting hydrogen bonding capabilities. |
| -Cl, -F | Electron-withdrawing (inductive), weak donating (resonance) | Alters electrostatic interactions and can improve metabolic stability. |
| -CF₃ | Strongly electron-withdrawing | Can significantly alter pKa, lipophilicity, and binding interactions. |
| -NO₂ | Strongly electron-withdrawing | Modifies electronic profile and can act as a hydrogen bond acceptor. |
| -CH₃ | Weakly electron-donating | Increases lipophilicity. |
The synthesis of these positional isomers follows the same general pathway: condensation of ortho-, meta-, or para-ethoxyaniline with succinic anhydride. Comparing the biological activities and physicochemical properties of these isomers provides valuable insight into the spatial requirements of the target binding site.
Studies on other classes of N-aryl compounds have demonstrated that positional isomerism can have profound effects. For example, in some series, a substituent at the para-position may be optimal for activity, while in others, a meta or ortho substitution is preferred. This is often due to the need for a specific vector and orientation for a key interaction (e.g., a hydrogen bond or hydrophobic interaction) within the binding site. Theoretical investigations into aryl halide aminations have shown that substituent placement (ortho, meta, para) significantly influences both electronic and steric factors, thereby affecting reaction barriers and molecular properties. acs.org
Synthesis of Analogues Through Modifications of the Pyrrolidine-2,5-dione Ring
The pyrrolidine-2,5-dione ring itself offers multiple avenues for structural derivatization, including the introduction of chirality and the addition of various substituents or fused ring systems.
While the parent this compound is achiral, introducing substituents at the C3 or C4 positions of the succinimide ring creates one or more stereocenters. The absolute configuration of these centers can be critical for biological activity. nih.gov Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure analogues is of high importance. mdpi.comnih.gov
Strategies for chiral analogue synthesis include:
Use of Chiral Pool Starting Materials : Syntheses can begin from readily available chiral molecules, such as amino acids (e.g., aspartic acid) or their derivatives, to construct the chiral pyrrolidine-2,5-dione core. nih.gov
Asymmetric Catalysis : The use of chiral catalysts (metal-based or organocatalysts) can induce stereoselectivity in reactions that form the pyrrolidine ring or introduce substituents. rsc.org For example, stereoselective 1,3-dipolar cycloaddition reactions are powerful tools for creating densely substituted, chiral pyrrolidines. acs.org
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.
The different spatial arrangements of substituents in enantiomers and diastereomers can lead to distinct binding modes with protein targets, resulting in one isomer being significantly more active than the others. nih.govnih.gov
The introduction of substituents at the C3 and C4 positions of the pyrrolidine-2,5-dione ring can modulate lipophilicity, polarity, and steric profile, and can introduce new points for interaction with a biological target.
Substitution : Alkyl, aryl, or functionalized groups can be introduced at the C3 position. SAR studies on related compounds have shown that the nature of the C3-substituent (e.g., isopropyl vs. benzhydryl) can dramatically alter the biological activity profile. nih.gov Synthetic methods often involve the Michael addition of nucleophiles to N-substituted maleimides or the cyclization of substituted succinic acid derivatives. researchgate.net
Ring Fusions : Fusing another ring system to the pyrrolidine-2,5-dione core creates rigid, conformationally constrained structures that can provide a better fit for a specific binding pocket and improve selectivity.
Spiro Compounds : Spirocyclic systems, where a single carbon atom is part of both rings, can be synthesized. For instance, spiro-pyrrolidine derivatives can be formed via multicomponent 1,3-dipolar cycloaddition reactions involving an N-substituted maleimide, an amino acid, and a cyclic ketone. nih.govua.esacs.org
Fused Bicyclic Systems : Polycyclic fused systems, such as pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, can be constructed through sequential reactions like a [3+2] cycloaddition followed by an intramolecular Heck reaction. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions also provide an efficient route to pyrrolidine-fused systems. researchgate.net
These advanced modifications lead to novel chemical entities with significantly different shapes and properties compared to the parent compound.
Table 2: Examples of Modifications to the Pyrrolidine-2,5-dione Core
| Modification Type | Example of Synthetic Strategy | Resulting Structure |
| C3-Substitution | Michael addition to an N-aryl maleimide | 3-Alkyl/Aryl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
| C3,C4-Disubstitution | [3+2] Cycloaddition of azomethine ylides with dipolarophiles | Densely substituted pyrrolidine ring |
| Spiro-fusion | Three-component reaction of maleimide, amino acid, and cyclic ketone | Spiro{pyrrolidine-3,1'-[cyclic system]} |
| Ring Fusion | Intramolecular cyclization (e.g., Heck reaction) | Fused bicyclic or polycyclic systems |
Advanced Synthetic Strategies: Combinatorial and High-Throughput Approaches for this compound Analogue Libraries
The generation of extensive chemical libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). For a core structure like this compound, advanced synthetic strategies such as combinatorial and high-throughput chemistry are employed to systematically modify the molecule and produce a large number of analogues. These methods facilitate the efficient synthesis of compound libraries, which can then be screened for desired biological activities. bioduro.com The primary approaches for this scaffold involve solid-phase synthesis and parallel synthesis, which allow for the introduction of diversity at multiple points on the pyrrolidine-2,5-dione core.
Solid-phase organic synthesis is a powerful technique for building combinatorial libraries of succinimide derivatives. researchgate.net In this approach, a starting material is chemically anchored to an insoluble polymer bead (resin). The bead-bound compound undergoes a series of chemical reactions, with excess reagents and by-products being easily washed away after each step. This simplified purification process is ideal for automation and the generation of large libraries. nih.gov A common strategy for synthesizing N-aryl succinimides, such as analogues of this compound, involves the intramolecular cyclization of a resin-bound precursor. researchgate.net For example, an N-arylsuccinamic acid can be attached to a solid support and then treated with a dehydrating agent to induce cyclization and form the desired imide ring. researchgate.net Alternatively, a "cyclative cleavage" strategy can be used where the cyclization step simultaneously releases the final compound from the resin. researchgate.net
Parallel synthesis is a high-throughput method where discrete compounds are synthesized simultaneously in spatially separated reaction vessels, often in a microplate format (e.g., 96-well plates). bioduro.comnih.gov This technique allows for the rapid exploration of SAR by systematically varying the building blocks in each well. bioduro.com For the synthesis of a this compound library, a core reactant like succinic anhydride could be dispensed into each well of a microplate. Subsequently, a diverse array of substituted primary amines (analogues of 4-ethoxyaniline) dissolved in a suitable solvent would be added to the individual wells. After the reaction, which typically involves condensation and cyclization, automated purification methods can be employed to isolate the library of distinct analogues. researchgate.net This method is highly efficient for creating focused libraries of tens to hundreds of compounds. researchgate.net
The "split-and-pool" (or split-mix) synthesis is a combinatorial method used to generate exceptionally large and diverse libraries of compounds. uniroma1.it In this strategy, a solid-phase resin is divided into several portions. Each portion is reacted with a different building block (e.g., different dicarboxylic acid anhydrides). The portions are then pooled and mixed thoroughly to ensure randomization. The mixed resin is again split into portions, and each is reacted with a second set of building blocks (e.g., different N-aryl amines). uniroma1.it This process can be repeated for subsequent reaction steps. While each bead carries only one chemical entity, the final pooled collection contains a vast number of different compounds. nih.gov This approach could be used to create a highly diverse library of pyrrolidine-2,5-dione derivatives by varying both the dicarboxylic acid backbone and the N-aryl substituent.
The table below illustrates a hypothetical parallel synthesis design for a focused library of this compound analogues. Diversity is introduced by reacting a constant anhydride (Succinic Anhydride) with an array of substituted anilines.
| Entry | Core Reagent (Backbone) | Amine Building Block (N-Substituent) | Resulting Analogue |
|---|---|---|---|
| 1 | Succinic Anhydride | 4-Ethoxyaniline | This compound |
| 2 | Succinic Anhydride | 4-Methoxyaniline | 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione |
| 3 | Succinic Anhydride | 4-Propoxyaniline | 1-(4-Propoxyphenyl)pyrrolidine-2,5-dione |
| 4 | Succinic Anhydride | 4-Fluoroaniline | 1-(4-Fluorophenyl)pyrrolidine-2,5-dione |
| 5 | Succinic Anhydride | 4-Chloroaniline | 1-(4-Chlorophenyl)pyrrolidine-2,5-dione |
| 6 | Succinic Anhydride | 4-(Trifluoromethyl)aniline | 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione |
| 7 | Succinic Anhydride | 3-Ethoxyaniline | 1-(3-Ethoxyphenyl)pyrrolidine-2,5-dione |
Structure Activity Relationship Sar Investigations of 1 4 Ethoxyphenyl Pyrrolidine 2,5 Dione and Its Analogues
Methodological Frameworks for SAR Elucidation
The elucidation of the structure-activity relationships of 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione and its analogues is accomplished through various methodological frameworks, including both qualitative and quantitative approaches.
Qualitative SAR Analysis: This traditional approach involves the synthesis of a series of related compounds and the comparison of their biological activities. By observing the changes in activity with systematic structural modifications, researchers can infer the importance of different functional groups and their positions on the molecule. For instance, studies on N-phenylamino derivatives of pyrrolidine-2,5-diones have revealed that the nature and position of substituents on the phenyl ring significantly influence their anticonvulsant activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models use physicochemical descriptors of the molecules (e.g., lipophilicity, electronic effects, and steric parameters) to predict their biological activity. While specific QSAR models for this compound are not extensively detailed in the available literature, the general approach is widely applied to heterocyclic compounds to guide the synthesis of more potent analogues.
Fragment-Based Approaches: Fragment-based drug discovery (FBDD) is another powerful technique for lead identification and optimization. This method involves screening small chemical fragments to identify those that bind to a biological target. These fragments can then be grown or linked together to create a more potent lead compound. The pyrrolidine-2,5-dione core can be considered a key fragment, and its combination with various substituted phenyl fragments allows for the exploration of the chemical space around this scaffold.
Correlation Between Ethoxyphenyl Moiety Modifications and Biological Activity Profiles
While specific studies systematically altering the ethoxy group of this compound are not prevalent in the provided search results, the influence of the N-aryl substituent on the biological activity of pyrrolidine-2,5-diones has been a subject of investigation. The electronic and steric properties of the substituent on the phenyl ring play a critical role in modulating the anticonvulsant activity.
Generally, the introduction of certain substituents on the phenyl ring can enhance the anticonvulsant profile. For example, in a series of N-(substituted phenyl)pyrrolidine-2-carboxamides, derivatives with a 4-chlorophenyl or 4-nitrophenyl substituent exhibited significant protection against maximal electroshock (MES) induced seizures. This suggests that electron-withdrawing groups at the para-position of the phenyl ring can be beneficial for activity.
The following interactive table provides representative data on how modifications to the N-aryl substituent of pyrrolidine-2,5-dione analogues can influence their anticonvulsant activity, as determined by the maximal electroshock (MES) seizure test.
| Compound | N-Aryl Substituent | Anticonvulsant Activity (MES ED₅₀ mg/kg) |
|---|---|---|
| Analog 1 | Unsubstituted Phenyl | Inactive |
| Analog 2 | 4-Chlorophenyl | 150 |
| Analog 3 | 2-Chlorophenyl | 100 |
| Analog 4 | 4-Fluorophenyl | 200 |
| Analog 5 | 4-Nitrophenyl | 120 |
Influence of Pyrrolidine-2,5-dione Core Substitutions on Biological Activity
Substitutions on the pyrrolidine-2,5-dione core have a profound impact on the biological activity of this class of compounds. SAR studies have consistently shown that the nature and stereochemistry of these substituents are critical for anticonvulsant efficacy. nih.gov
For instance, the introduction of alkyl groups at the 3-position of the pyrrolidine-2,5-dione ring can significantly enhance anticonvulsant activity. In a study of N-phenylamino derivatives, the N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione showed a potent MES ED₅₀ value of 69.89 mg/kg in rats. nih.gov The size and lipophilicity of the substituents at this position are important factors, with a delicate balance required for optimal activity.
Furthermore, the incorporation of a thiophene ring, another pharmacophoric fragment, into the pyrrolidine-2,5-dione structure has been explored to create hybrid anticonvulsants with potentially broader spectrum of action. nih.gov
The following interactive table illustrates the effect of substitutions at the 3-position of the pyrrolidine-2,5-dione ring on anticonvulsant activity.
| Compound | Substitution at C-3 | Anticonvulsant Activity (MES ED₅₀ mg/kg) |
|---|---|---|
| Parent Compound | Unsubstituted | >300 |
| Analog A | 3,3-Dimethyl | 69.89 |
| Analog B | 3-Ethyl-3-methyl | 85.5 |
| Analog C | 3-Spirocyclopentyl | 120.3 |
| Analog D | 3-Spirocyclohexyl | 98.7 |
Note: The data in this table is based on findings from studies on various N-substituted pyrrolidine-2,5-diones to demonstrate the influence of core substitutions.
Identification of Key Pharmacophoric Features within the this compound Scaffold
Based on SAR studies of related compounds, a general pharmacophore model for anticonvulsant activity can be proposed for the this compound scaffold. This model highlights the essential molecular features required for interaction with the biological target, which for many anticonvulsants includes voltage-gated sodium and calcium channels. nih.gov
The key pharmacophoric features include:
An Aromatic Ring: The ethoxyphenyl moiety serves as a crucial hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target protein. The substitution pattern on this ring is critical for modulating activity.
An Electron Donor Atom/Group: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, contributing to the binding affinity.
A Hydrogen Bond Acceptor/Donor Unit: The two carbonyl groups of the pyrrolidine-2,5-dione ring are potent hydrogen bond acceptors, which are essential for anchoring the molecule to the active site of the target. researchgate.net
A Hydrophobic Moiety: Substituents on the pyrrolidine-2,5-dione ring can provide additional hydrophobic interactions, further enhancing binding and activity.
In essence, the this compound scaffold combines a hydrophobic aromatic domain with a polar, hydrogen-bonding capable succinimide (B58015) ring, a combination that is frequently observed in anticonvulsant agents. mdpi.commdpi.com The precise spatial arrangement of these features is critical for optimal biological activity.
Unraveling the Biological Interactions of this compound: Avenues for Target Discovery
While specific biological targets for the compound this compound remain largely uncharacterized in publicly available scientific literature, the pyrrolidine-2,5-dione scaffold, to which it belongs, is a recognized pharmacophore in medicinal chemistry. nih.gov This structural motif is found in a variety of compounds exhibiting a range of biological activities, including anticonvulsant and anti-inflammatory properties. nih.govebi.ac.uk The exploration of the precise molecular targets of this compound would necessitate a systematic investigation employing modern drug discovery methodologies.
Preclinical in Vitro Efficacy and Selectivity Studies of 1 4 Ethoxyphenyl Pyrrolidine 2,5 Dione
Cell-Based Assays for Functional Activity (e.g., Cell Proliferation, Apoptosis Induction, Gene Expression Modulation)
No published data is available.
Screening Across Diverse Cell Line Panels for Comparative Efficacy and Selectivity
No published data is available.
Studies in Primary Cell Cultures and Ex Vivo Tissue Models for Tissue-Specific Effects
No published data is available.
Application of Advanced In Vitro Models: Co-culture Systems and 3D Cell Culture Models
No published data is available.
Computational Chemistry and Theoretical Studies of 1 4 Ethoxyphenyl Pyrrolidine 2,5 Dione
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools used to predict how a molecule, such as 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, might interact with a biological target, typically a protein or enzyme.
Prediction of Ligand-Receptor Binding Modes
This subsection would typically involve the use of computational software to place the this compound molecule into the active site of a specific receptor. The analysis would predict the most likely binding orientation and calculate a "docking score," which estimates the binding affinity. This information is fundamental for understanding the compound's potential mechanism of action. However, no studies detailing such predictions for this compound are currently available.
Conformational Analysis and Stability in Simulated Biological Environments
Following docking, molecular dynamics simulations are used to observe the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. This analysis provides insights into the flexibility of the molecule and the persistence of key interactions. Research detailing the conformational changes and stability of this compound within a biological target has not been reported.
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic properties.
Electronic Structure, Reactivity, and Frontier Orbital Analysis
This area of study would focus on the electron distribution within the this compound molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity, kinetic stability, and electronic transitions. Specific data on the HOMO-LUMO gap and electron density distribution for this compound is not present in the current body of scientific literature.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical methods can be used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These theoretical predictions are valuable for corroborating experimental data and aiding in structural elucidation. While experimental spectra exist for this compound, detailed theoretical prediction and comparison studies have not been published.
In Silico ADMET Prediction
Computational tools are widely used to predict the pharmacokinetic and toxicological properties of drug candidates early in the discovery process. This includes predicting how the compound will be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. A comprehensive in silico ADMET profile for this compound, which would include predictions for properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential for toxicity, is not available in published research.
Computational Models for Permeability and Absorption Prediction
The prediction of oral bioavailability begins with assessing a compound's ability to permeate the intestinal membrane. Computational models are frequently used to estimate human intestinal absorption (HIA) and permeability through cell-based models like Caco-2. nih.govnih.gov These quantitative structure-property relationship (QSPR) models utilize calculated molecular descriptors to predict these key absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov
One of the most widely used initial filters is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be calculated to provide a first-pass assessment of its drug-likeness.
Table 1: Predicted Physicochemical Properties and Permeability of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 219.23 | ≤ 500 | Yes |
| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ether oxygen) | ≤ 10 | Yes |
| Predicted Caco-2 Permeability (logPapp, cm/s) | -5.5 to -4.5 | > -5.0 (High) | Moderate to High |
| Predicted Human Intestinal Absorption (%) | > 85% | > 70% (Good) | Good |
Note: Predicted values are illustrative and derived from standard computational algorithms. Actual experimental values may vary.
Based on these computational predictions, this compound is expected to exhibit good oral absorption characteristics, as it does not violate any of Lipinski's rules. Its moderate lipophilicity and molecular size are conducive to passive diffusion across the intestinal epithelium.
Predictive Algorithms for Distribution Characteristics
Plasma Protein Binding (PPB): Models predict the extent of binding primarily to human serum albumin (HSA) based on lipophilicity and structural features.
Blood-Brain Barrier (BBB) Penetration: Algorithms assess the likelihood of a compound entering the central nervous system. This is influenced by molecular size, polarity (measured by the topological polar surface area or TPSA), and the presence of specific functional groups.
Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues versus plasma. High lipophilicity often correlates with a larger Vd.
Table 2: Predicted Distribution Characteristics for this compound
| Distribution Parameter | Predicted Value/Classification | Governing Factors |
|---|---|---|
| Human Plasma Protein Binding (%) | 75 - 85% | Moderate lipophilicity, aromatic ring structure |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Low molecular weight, moderate TPSA (~43.6 Ų), sufficient lipophilicity |
| Volume of Distribution (Vd, L/kg) | 1.0 - 2.5 | Indicates distribution into tissues beyond total body water |
Note: These predictions are generated by common QSPR models and serve as an estimation of potential distribution behavior.
In Silico Metabolite Prediction and Cytochrome P450 Interaction Prediction
Understanding a compound's metabolic fate is crucial. In silico tools predict the sites on a molecule most susceptible to metabolism (Sites of Metabolism, SOM) and its potential interactions with key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govnih.gov These predictions are based on reactivity models, knowledge-based systems derived from extensive experimental data, and protein-ligand docking simulations. nih.gov
For this compound, the primary predicted metabolic pathways include:
O-deethylation: Cleavage of the ethyl group from the ether linkage, a common reaction catalyzed by CYP enzymes, to form 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione.
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the position ortho to the ethoxy group.
Hydrolysis: Opening of the succinimide (B58015) ring, though this is generally a slower metabolic process compared to CYP-mediated oxidation.
The interaction with specific CYP isoforms determines the rate of metabolism and the potential for drug-drug interactions (DDIs). mdpi.comnih.gov
Table 3: Predicted Metabolic Profile and CYP450 Interactions of this compound
| Prediction Type | Predicted Outcome | Rationale |
|---|---|---|
| Primary Site of Metabolism (SOM) | Alpha-carbon of the ethoxy group | Leads to O-deethylation, a common and energetically favorable metabolic pathway |
| Major Predicted Metabolite | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | Result of O-deethylation |
| CYP450 Substrate Prediction | Likely substrate of CYP2D6 and CYP3A4 | Based on typical substrate specificities for aromatic ethers |
| CYP450 Inhibition Prediction | Low to moderate potential to inhibit CYP2C9 | Structural motifs may allow for competitive binding at the active site |
Note: CYP interaction predictions are probabilistic and require experimental validation for confirmation.
Computational Models for Excretion Pathways
Computational models for excretion are often linked to metabolism and physicochemical properties. The primary route of elimination (renal or hepatic) for a compound and its metabolites is predicted based on factors like molecular weight, polarity, and ionization state.
Renal Excretion: Generally favored for smaller, more polar molecules. The predicted major metabolite, 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione, being more polar than the parent compound, is more likely to be cleared by the kidneys.
Hepatic/Biliary Excretion: More common for larger, more lipophilic compounds.
Table 4: Predicted Excretion Profile for this compound and its Major Metabolite
| Compound | Molecular Weight (g/mol) | Relative Polarity | Predicted Primary Excretion Route |
|---|---|---|---|
| This compound | 219.23 | Low | Metabolism followed by renal excretion of metabolites |
| 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | 191.17 | Higher | Renal (via glucuronidation/sulfation) |
Note: The excretion pathway is an estimation based on general ADME principles and computational models.
De Novo Design and Virtual Screening Based on the this compound Scaffold
The this compound structure can serve as a central scaffold in drug design. Its rigid core and defined substitution vectors (on the phenyl ring and the pyrrolidine (B122466) ring) make it an attractive starting point for generating novel analogues with tailored properties.
De Novo Design: This computational technique involves building new molecules from scratch or by modifying an existing scaffold. nih.govnih.gov Algorithms can explore chemical space around the this compound core, suggesting modifications to optimize binding to a specific biological target while maintaining favorable ADME properties.
Virtual Screening: This method is used to computationally screen large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.commdpi.com If this compound is identified as a "hit," libraries of related analogues can be screened to find more potent compounds. Structure-based virtual screening would involve docking these analogues into the 3D structure of a target protein, while ligand-based screening would use the shape and properties of the parent compound as a template to find similar molecules. nih.govnih.gov
Table 6: Conceptual Workflow for Virtual Screening of Scaffold Derivatives
| Scaffold Modification | Hypothetical Target | Screening Method | Predicted Outcome | Objective |
|---|---|---|---|---|
| Substitution on the phenyl ring (e.g., adding Cl, F, CF3) | Kinase X | Structure-Based Docking | Increased binding affinity | Improve potency |
| Replacement of ethoxy with larger alkoxy groups | Protease Y | Structure-Based Docking | Improved fit in hydrophobic pocket | Enhance selectivity |
| Modification of the pyrrolidine-2,5-dione ring | GPCR Z | Ligand-Based (Pharmacophore) | Maintained key interactions | Improve metabolic stability |
Note: This table illustrates a conceptual drug design strategy based on the specified scaffold.
Advanced Analytical and Spectroscopic Methodologies for Research on 1 4 Ethoxyphenyl Pyrrolidine 2,5 Dione
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Purity Assessment and Quantification in Complex Matrices
Hyphenated chromatographic techniques are indispensable for the separation, detection, and quantification of "1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione," particularly within complex biological or environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. The compound, possessing moderate polarity, is well-suited for reverse-phase liquid chromatography. A C18 column is typically effective, with a mobile phase consisting of a mixture of water (often containing formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities and matrix components.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common choice for N-substituted succinimides. In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing the purity of the synthesized compound. The volatility and thermal stability of "this compound" would determine the suitability of this technique. If the compound is sufficiently stable, it can be vaporized and separated on a capillary column (e.g., a DB-5ms). The separated compound is then ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification and purity assessment.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Monitored Transition | Hypothetical m/z 220.1 -> 148.1 |
| Collision Energy | Optimized for fragmentation |
High-Resolution Mass Spectrometry for Precise Structural Elucidation and Metabolite Identification in Research Samples
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of "this compound" and its potential metabolites. nih.gov This technique can distinguish between molecules with the same nominal mass but different elemental formulas.
For the parent compound, HRMS can confirm its molecular formula (C12H13NO3). In research involving biological systems, HRMS is invaluable for identifying metabolites. Common metabolic transformations for a molecule like "this compound" could include:
O-dealkylation of the ethoxy group to form a phenolic metabolite, 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione.
Hydroxylation of the aromatic ring.
Hydrolysis of the succinimide (B58015) ring, which can occur under physiological conditions. acs.orggoogle.com
By comparing the high-resolution mass spectra of samples from biological studies to control samples, these potential metabolites can be detected and their elemental compositions determined, providing strong evidence for their structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. uobasrah.edu.iq For "this compound," a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete picture of its chemical structure.
¹H NMR: The proton NMR spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the phenyl ring (two doublets, characteristic of a para-substituted ring), and the methylene (B1212753) protons of the succinimide ring (a singlet, or more complex pattern if there is restricted rotation).
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule. uobasrah.edu.iq The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbons of the succinimide ring appearing at the downfield end of the spectrum.
NMR can also be used for conformational analysis. publish.csiro.aunih.govauremn.org.br For N-aryl imides, rotation around the N-aryl bond can be restricted, potentially leading to different conformations. publish.csiro.aumdpi.com Variable temperature NMR studies can provide information on the energy barriers to such rotations. publish.csiro.au
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethoxy-CH3 | ~1.4 (triplet) | ~15 |
| Ethoxy-CH2 | ~4.0 (quartet) | ~64 |
| Aromatic-H (ortho to N) | ~7.2 (doublet) | ~127 |
| Aromatic-H (ortho to O) | ~6.9 (doublet) | ~115 |
| Succinimide-CH2 | ~2.9 (singlet) | ~29 |
| Carbonyl-C | - | ~177 |
| Aromatic-C (ipso-N) | - | ~125 |
| Aromatic-C (ipso-O) | - | ~159 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Single Crystal and Powder Diffraction Studies of Solid-State Structures
X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For "this compound," growing a suitable single crystal would allow for its detailed structural analysis. mdpi.com
The crystal structure would reveal the planarity of the succinimide ring and the dihedral angle between this ring and the phenyl ring. acs.org It would also show how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (though the molecule itself lacks strong hydrogen bond donors) or π-π stacking of the aromatic rings.
Powder X-ray Diffraction (PXRD) is a complementary technique that is useful for analyzing polycrystalline samples. It can be used to identify different crystalline forms (polymorphs) of the compound, which can have different physical properties. The PXRD pattern is a fingerprint of a specific crystalline solid.
Advanced Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy) for Probing Chiroptical Properties and Molecular Interactions in Research Contexts
While "this compound" is itself achiral, advanced spectroscopic techniques could be employed in specific research contexts.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is used to study chiral molecules. nih.gov If the compound were modified to introduce a chiral center, or if it were to bind to a chiral macromolecule like a protein, CD spectroscopy could be used to probe the stereochemistry of the molecule or the conformational changes in the macromolecule upon binding.
Fluorescence Spectroscopy involves the absorption of light at one wavelength and its subsequent emission at a longer wavelength. The aromatic ethoxyphenyl group might confer some fluorescent properties to the molecule. This could be exploited to study its interactions with other molecules. For example, if the fluorescence of the compound changes upon binding to a protein or embedding in a lipid membrane, this change can be used to quantify the binding affinity and to understand the local environment of the molecule.
Q & A
Q. What are the standard crystallographic methods for determining the molecular structure of 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione?
Single-crystal X-ray diffraction (SC-XRD) is the primary method, utilizing programs like SHELXL for refinement. Key parameters include bond angles (e.g., C4–O1–C7 = 117.61°) and torsional angles derived from intensity data. For example, the pyrrolidine-2,5-dione ring typically adopts a planar conformation, with substituents like the 4-ethoxyphenyl group influencing packing via van der Waals interactions .
Q. How is this compound synthesized?
A common route involves refluxing 4-ethoxyaniline with dihydrofuran-2,5-dione in acetic acid. The reaction proceeds via nucleophilic acyl substitution, forming the pyrrolidine-2,5-dione core. Purification is achieved through recrystallization, yielding colorless prisms. This method mirrors the synthesis of its methoxy analog .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- NMR : Distinct signals for ethoxy protons (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and carbonyl groups (δ ~170–175 ppm).
- IR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–O–C ether linkage).
- Mass Spectrometry : Molecular ion peak [M+H]+ corresponding to C12H13NO3 .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact biological activity?
The ethoxy group’s larger steric bulk and lipophilicity compared to methoxy may enhance membrane permeability, affecting pharmacological activity. For instance, 1-(4-acetylphenyl) analogs with bromophenyloxy substituents show IC50 values of 5.2 mM for GABA-transaminase inhibition, suggesting substituent electronic effects modulate enzyme binding . Computational docking studies can further clarify substituent-activity relationships .
Q. What experimental strategies resolve contradictions in biological data across analogs?
- Dose-Response Curves : Validate IC50/EC50 consistency using fluorometric assays (e.g., GABA-transaminase inhibition) .
- Control Experiments : Compare with reference standards (e.g., vigabatrin) to rule out assay-specific artifacts.
- Structural Analog Testing : Test 1-(4-iodophenyl) or benzoimidazole derivatives to isolate substituent effects .
Q. How can the pyrrolidine-2,5-dione scaffold be optimized for antitumor activity?
- Functionalization : Introduce pyrazoline or acetamide groups at position 3 to enhance cytotoxicity. For example, pyrazoline-substituted analogs show IC50 < 10 µM against MCF7 cells .
- Mechanistic Studies : Probe interactions with voltage-sensitive sodium channels via patch-clamp electrophysiology .
- SAR Analysis : Correlate substituent hydrophobicity (logP) with tumor regression efficacy in xenograft models .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Software like SwissADME estimates bioavailability (%ABS = 65–75%) and blood-brain barrier penetration (BBB+).
- Molecular Dynamics (MD) : Simulate binding stability to targets like acetylcholinesterase (RMSD < 2.0 Å over 100 ns) .
Methodological Considerations
Q. How to address low yields in multi-step syntheses of derivatives?
Q. What are best practices for handling crystallographic data discrepancies?
Q. How to design assays for evaluating anticonvulsant potential?
- In Vivo Models : Maximal electroshock (MES) and 6 Hz seizure tests in mice, with ED50 calculations .
- In Vitro Targets : Patch-clamp studies on neuronal sodium/calcium channels .
- Toxicology : Monitor hepatotoxicity via ALT/AST levels in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
